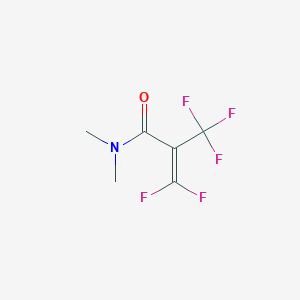
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide is an organic compound with the molecular formula C6H6F5NO. It is a derivative of acrylamide, characterized by the presence of both difluoro and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide typically involves the reaction of perfluoromethacrylic acid dimethylamide with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction parameters are optimized for mass production. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and quantity of the compound produced .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur tetrafluoride for fluorination reactions and various catalysts for facilitating oxidation and reduction reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvent systems to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluorination reactions may yield highly fluorinated derivatives, while oxidation and reduction reactions may produce various oxidized or reduced forms of the compound .
Scientific Research Applications
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This compound may act by inhibiting or activating specific enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3-(trifluoromethyl)benzamide: Another fluorinated amide with similar structural features.
3,3,3-Trifluoro-2,2-dimethylpropionic acid: A related compound with a trifluoromethyl group and similar reactivity.
Uniqueness
3,3-Difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
41296-91-7 |
|---|---|
Molecular Formula |
C6H6F5NO |
Molecular Weight |
203.11 g/mol |
IUPAC Name |
3,3-difluoro-N,N-dimethyl-2-(trifluoromethyl)prop-2-enamide |
InChI |
InChI=1S/C6H6F5NO/c1-12(2)5(13)3(4(7)8)6(9,10)11/h1-2H3 |
InChI Key |
LRBAJILXUZPROQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C(=C(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















